molecular formula C24H34BrN9O3S B1248835 Combigan CAS No. 952743-07-6

Combigan

Número de catálogo: B1248835
Número CAS: 952743-07-6
Peso molecular: 608.6 g/mol
Clave InChI: ZUIFJYRNWWNOPB-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A pharmaceutical preparation of brimonidine tartrate and timolol maleate. The combined ADRENERGIC ALPHA2 RECEPTOR AGONIST and ADRENERGIC BETA-ANTAGONIST activity of these drugs reduce INTRAOCULAR PRESSURE in GLAUCOMA patients.

Aplicaciones Científicas De Investigación

Combigan in Glaucoma Management

This compound® is an ophthalmic solution that combines brimonidine, a selective α-2 adrenergic agonist, with timolol, a nonselective β-adrenergic antagonist. It's primarily approved for reducing intraocular pressure in patients with glaucoma or ocular hypertension. Several studies have shown its effectiveness in this regard. For instance, a study demonstrated that switching to or adding this compound to existing glaucoma therapy led to a significant reduction in intraocular pressure (IOP), with high patient satisfaction ratings (Gouws, 2007). Additionally, this compound has been reported to be more effective than either of its constituent agents used alone and has at least a similar IOP-lowering effect as the concomitant use of its two constituents (Migdal, 2007).

This compound in Other Therapeutic Applications

Beyond glaucoma management, this compound has been explored for other applications. For example, it has been used successfully for treating superficial infantile hemangiomas (IHs) when applied topically, though caution is advised due to potential toxicity (Gill et al., 2016). Furthermore, in a study evaluating the prevention of acute intraocular pressure increase after intravitreal injection of ranibizumab, this compound was found to be a safe and effective prophylaxis (Theoulakis et al., 2010).

Safety and Efficacy Assessments

Several studies have addressed the safety and efficacy of this compound. A study reported no unexpected adverse effects and confirmed the non-inferiority of this compound to the unfixed combination of the same two agents (Bossowska, 2007). Additionally, an increase in the dosage frequency of this compound was shown to result in a further reduction in IOP without increasing adverse effects (Moisseiev et al., 2013).

Propiedades

Número CAS

952743-07-6

Fórmula molecular

C24H34BrN9O3S

Peso molecular

608.6 g/mol

Nombre IUPAC

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C11H10BrN5/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h10,14,18H,4-9H2,1-3H3;1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1

Clave InChI

ZUIFJYRNWWNOPB-PPHPATTJSA-N

SMILES isomérico

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

SMILES canónico

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Sinónimos

Brimonidine Tartrate Timolol Maleate
Brimonidine Tartrate Timolol Maleate Drug Combination
Brimonidine Tartrate, Timolol Maleate Drug Combination
Brimonidine Tartrate-Timolol Maleate
Brimonidine Tartrate-Timolol Maleate Drug Combination
combigan
Maleate, Brimonidine Tartrate-Timolol
Tartrate-Timolol Maleate, Brimonidine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combigan
Reactant of Route 2
Reactant of Route 2
Combigan
Reactant of Route 3
Reactant of Route 3
Combigan
Reactant of Route 4
Combigan
Reactant of Route 5
Combigan
Reactant of Route 6
Reactant of Route 6
Combigan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.